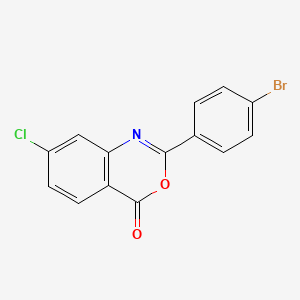
2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one, also known as XMD8-92, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a synthetic compound that belongs to the benzoxazine family and is structurally similar to the natural product hymenialdisine.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one involves the inhibition of kinase activity by binding to the ATP-binding pocket of the enzyme. This results in the disruption of downstream signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Efectos Bioquímicos Y Fisiológicos
2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one is its high selectivity for its target kinases, which reduces off-target effects and toxicity. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one involves several steps, starting from commercially available starting materials. The key step in the synthesis is the reaction of 4-bromoaniline with 2-chloro-4,5-dimethoxybenzaldehyde to form the intermediate Schiff base, which is then cyclized to form the benzoxazine ring. The final compound is obtained by deprotection of the methoxy groups using boron tribromide.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. It has been shown to inhibit the activity of several kinases, including CDKs, GSK-3β, and CK1, which are involved in cell cycle regulation, apoptosis, and inflammation.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-7-chloro-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-9-3-1-8(2-4-9)13-17-12-7-10(16)5-6-11(12)14(18)19-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVECLOOHLQPJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355099 |
Source


|
| Record name | STK004118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one | |
CAS RN |
5793-19-1 |
Source


|
| Record name | STK004118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5713575.png)
![4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5713580.png)

![N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5713588.png)



![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)


![[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)